反式-羟基哌赫西林(非对映异构体混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

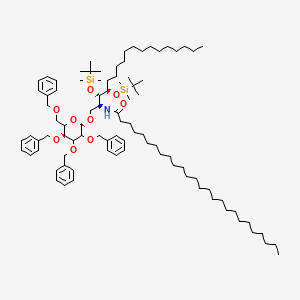

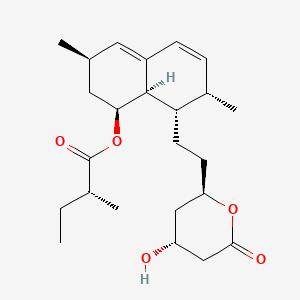

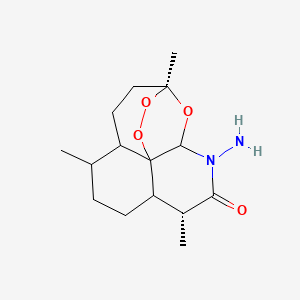

The synthesis of "Trans-Hydroxy Perhexiline" involves the metabolic transformation of perhexiline through hepatic oxidation, producing several metabolites including cis- and trans-hydroxyperhexiline. This process is influenced by the polymorphism of the cytochrome P450 2D6 isoform (CYP2D6), which dictates the rate at which perhexiline is metabolized and, consequently, its therapeutic efficacy and risk of toxicity (Davies et al., 2006).

Molecular Structure Analysis

The molecular structure of "Trans-Hydroxy Perhexiline" and its diastereomers has been elucidated through various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC). These studies have demonstrated the presence of distinct diastereomeric pairs, with one form predominating in the majority of patient samples (Beck et al., 2004).

Chemical Reactions and Properties

The metabolic pathway of perhexiline involves hydroxylation reactions leading to the formation of hydroxyperhexiline isomers. The rate of these reactions is crucial for determining the drug's pharmacokinetics and potential for toxicity. The polymorphic nature of CYP2D6 significantly influences these metabolic reactions, affecting the drug's safety and efficacy (Cooper et al., 1986).

Physical Properties Analysis

The physical properties of "Trans-Hydroxy Perhexiline" and its diastereomers, such as solubility and stability, are critical for its pharmacokinetic profile. These properties are investigated to optimize the compound's therapeutic potential and minimize adverse effects. The diastereomeric mixture's characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its clinical application (Zhang et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with biological molecules, are fundamental for understanding the pharmacological and toxicological effects of "Trans-Hydroxy Perhexiline." Studies on its interaction with cytochrome P450 enzymes and other components of the metabolic system provide insight into its mechanism of action and the risk of adverse effects associated with its use (Decolin et al., 1986).

科学研究应用

药代动力学和代谢:

- Beck 等人(2004 年)开发了一种定量测定人血浆中哌赫西林及其羟基化代谢物(包括顺式和反式-羟基哌赫西林)的方法。他们发现,在不形成顺式代谢物的患者中可以检测到反式-羟基哌赫西林,表明其作为一种重要代谢物的存在 (Beck 等人,2004 年).

- 戴维斯等人(2006 年)描述了一种定量测定血浆和尿液中哌赫西林及其羟基代谢物的方法,这对于了解该药物的代谢和排泄至关重要 (戴维斯等人,2006 年).

- 古尔德、阿莫阿和帕克(1986 年)研究了哌赫西林的立体选择性药代动力学,注意到其对映异构体的代谢和消除差异,导致羟基哌赫西林的形成 (古尔德、阿莫阿和帕克,1986 年).

治疗药物监测:

- 测定人血浆中的哌赫西林及其代谢物对于优化其疗效和最大程度降低毒性风险至关重要,正如张等人(2009 年)和韦斯特利、利卡里和萨卢斯蒂奥(2015 年)的研究中所讨论的 (张等人,2009 年);(韦斯特利、利卡里和萨卢斯蒂奥,2015 年).

心绞痛中的临床应用:

- 哌赫西林通过其作用机制用于治疗难治性心绞痛,正如肯尼迪、昂格和霍罗威茨(1996 年)所指出的。他们强调了它在将心脏代谢从脂肪酸利用转变为碳水化合物利用中的潜在作用 (肯尼迪、昂格和霍罗威茨,1996 年).

- 谢赫等人(2014 年)报告了特比萘芬(一种抗真菌剂)与哌赫西林的相互作用,证明了其药代动力学和潜在药物相互作用的复杂性 (谢赫等人,2014 年).

安全和危害

I’m sorry, but I couldn’t find specific information on the safety and hazards of trans-Hydroxy Perhexiline(Mixture of Diastereomers) from the available resources.

未来方向

Unfortunately, I couldn’t find specific information on the future directions of research or use of trans-Hydroxy Perhexiline(Mixture of Diastereomers) from the available resources.

Please note that this information is based on the available resources and there might be more recent studies or data related to trans-Hydroxy Perhexiline(Mixture of Diastereomers) that are not included in this analysis.

属性

IUPAC Name |

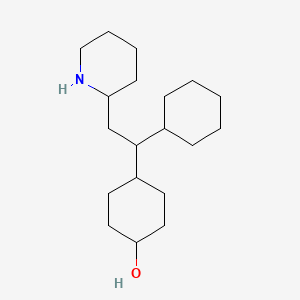

4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRYNPJLZCKSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198137 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol | |

CAS RN |

917877-74-8 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)